

## Application Notes and Protocols: Momordin Ic in Psoriasis Animal Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes, infiltration of immune cells, and increased vascularity. Current therapeutic strategies often have limitations, including adverse effects and the development of resistance. **Momordin Ic**, a triterpenoid saponin isolated from Fructus Kochiae, has emerged as a promising natural compound for the treatment of psoriasis.[1][2] In vivo and in vitro studies have demonstrated its potent anti-psoriatic effects, mediated through multiple signaling pathways.[3][4] These application notes provide a comprehensive overview of the use of **Momordin Ic** in psoriasis animal models, including detailed experimental protocols and a summary of key quantitative data to guide further research and drug development.

# Therapeutic Efficacy of Momordin Ic in Psoriasis Animal Models

**Momordin Ic** has been shown to significantly alleviate psoriasis-like skin lesions in the imiquimod (IMQ)-induced mouse model, a widely used and clinically relevant model that mimics key features of human plaque psoriasis.[3][5][6] The therapeutic effects are dosedependent and manifest as improvements in macroscopic and microscopic skin parameters.

## Data Presentation: In Vivo Efficacy of Momordin Ic



| Parameter                                            | Vehicle<br>Control<br>(IMQ) | Momordin<br>Ic (Low<br>Dose)    | Momordin<br>Ic (High<br>Dose) | Key<br>Findings                                                                       | Reference |
|------------------------------------------------------|-----------------------------|---------------------------------|-------------------------------|---------------------------------------------------------------------------------------|-----------|
| PASI Score                                           | Significantly<br>elevated   | Dose-<br>dependent<br>reduction | Significant<br>reduction      | Momordin Ic significantly reduces the Psoriasis Area and Severity Index (PASI) score. | [3]       |
| Epidermal<br>Thickness                               | Increased                   | Dose-<br>dependent<br>reduction | Significant<br>reduction      | Attenuates acanthosis (epidermal thickening), a hallmark of psoriasis.                | [3]       |
| Keratinocyte<br>Proliferation<br>(Ki-67<br>staining) | High                        | Dose-<br>dependent<br>reduction | Significant<br>reduction      | Inhibits the hyperprolifera tion of keratinocytes in the psoriatic lesions.           | [3]       |
| Splenomegal<br>y                                     | Present                     | Reduced                         | Significantly<br>reduced      | Ameliorates systemic inflammation associated with the psoriasis-like condition.       | [3]       |

Note: Specific quantitative values for dosages and percentage changes should be referred to in the original publications.



### **Mechanism of Action**

**Momordin Ic** exerts its anti-psoriatic effects through a multi-target mechanism, primarily involving the modulation of key inflammatory and proliferative signaling pathways.

## **Key Signaling Pathways Modulated by Momordin Ic:**

- Inhibition of the IL-23/IL-17 Axis: The IL-23/IL-17 inflammatory axis is a critical driver of
  psoriasis pathogenesis.[5] Momordin Ic has been shown to significantly downregulate the
  expression of IL-23 and IL-17 in psoriatic skin lesions.[3] This inhibition leads to a reduction
  in the recruitment and activation of inflammatory cells, thereby mitigating the inflammatory
  response.
- Suppression of the Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is often abnormally activated in psoriasis, contributing to keratinocyte hyperproliferation.[1][2]
   Momordin Ic inhibits this pathway by downregulating the expression of key components such as β-catenin and its downstream target, c-Myc.[2][3][7]
- Amelioration of Oxidative Stress: Psoriasis is associated with increased oxidative stress.
   Momordin Ic enhances the antioxidant defense system by increasing the levels of superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT), while reducing the levels of the lipid peroxidation marker malondialdehyde (MDA).[3]
- Inhibition of Angiogenesis: Psoriatic plaques are characterized by increased vascularity.
   Momordin Ic has been found to inhibit angiogenesis by downregulating the expression of Vascular Endothelial Growth Factor (VEGF).[3][7]

## Data Presentation: In Vitro Mechanistic Effects of Momordin Ic on HaCaT Cells



| Parameter                                                                | Control | M5-induced<br>(Psoriasis-<br>like) | M5 +<br>Momordin<br>Ic   | Key<br>Findings                                                                                                           | Reference |
|--------------------------------------------------------------------------|---------|------------------------------------|--------------------------|---------------------------------------------------------------------------------------------------------------------------|-----------|
| Cell<br>Proliferation<br>(MTT/CCK-8<br>Assay)                            | Normal  | Increased                          | Significantly<br>reduced | Momordin Ic inhibits the hyperprolifera tion of human keratinocytes induced by a pro-inflammatory cytokine cocktail (M5). | [3][8]    |
| IL-1β, IL-6,<br>IL-8, IL-18<br>Levels<br>(ELISA/qRT-<br>PCR)             | Low     | Significantly<br>increased         | Significantly<br>reduced | Reduces the production of pro-inflammatory cytokines by keratinocytes.                                                    | [8]       |
| β-catenin, c-<br>Myc, VEGF<br>Protein<br>Expression<br>(Western<br>Blot) | Low     | Increased                          | Significantly<br>reduced | Inhibits the Wnt/β-catenin signaling pathway and angiogenesis -related factors in keratinocytes.                          | [7]       |
| SOD, GSH-<br>Px, CAT<br>Levels                                           | Normal  | Decreased                          | Significantly increased  | Boosts the intracellular antioxidant defense in keratinocytes.                                                            | [3]       |



MDA Levels Normal Increased Significantly oxidative decreased damage in keratinocytes.

M5 is a cytokine cocktail containing IL-17A, IL-22, oncostatin M, IL-1 $\alpha$ , and TNF- $\alpha$  used to induce a psoriasis-like phenotype in HaCaT cells.[3][9]

## Experimental Protocols Imiquimod (IMQ)-Induced Psoriasis Mouse Model

This is a widely accepted and rapid model for inducing psoriasis-like skin inflammation that is dependent on the IL-23/IL-17 axis.[5][6][10]

#### Materials:

- BALB/c or C57BL/6 mice (8-10 weeks old)
- Imiquimod cream (5%)
- Depilatory cream
- Calipers
- Psoriasis Area and Severity Index (PASI) scoring guide

#### Procedure:

- Acclimatize mice for at least one week before the experiment.
- Anesthetize the mice and shave the dorsal skin.
- Apply a depilatory cream to remove any remaining hair. Allow the skin to recover for 24 hours.
- Topically apply a daily dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 6-8 consecutive days.[11]



- Monitor the mice daily for signs of inflammation, including erythema (redness), scaling, and skin thickness.
- Score the severity of the skin lesions daily using a modified PASI scoring system for mice. [12] Skin thickness can be measured using calipers.
- On the final day of the experiment, euthanize the mice and collect skin and spleen samples for further analysis.

### **Administration of Momordin Ic**

#### Materials:

- Momordin Ic
- Vehicle (e.g., Vaseline, saline with appropriate solubilizing agents)

#### Procedure:

- Prepare different concentrations of **Momordin Ic** in the chosen vehicle.
- Divide the mice into different treatment groups: Vehicle control, IMQ + Vehicle, and IMQ + Momordin Ic (different doses).
- Administer Momordin Ic topically or via other appropriate routes (e.g., intraperitoneal injection) daily, typically starting from the first day of IMQ application.
- Continue the treatment for the entire duration of the experiment.

## **Histological Analysis**

#### Materials:

- Formalin (10% neutral buffered)
- Paraffin
- Hematoxylin and Eosin (H&E) stain



Anti-Ki-67 antibody

#### Procedure:

- Fix the collected skin samples in 10% neutral buffered formalin.
- Embed the fixed tissues in paraffin and cut into 4-5 μm sections.
- For general morphology, stain the sections with H&E. Evaluate epidermal thickness (acanthosis), parakeratosis, and inflammatory cell infiltration.
- For proliferation analysis, perform immunohistochemistry using an anti-Ki-67 antibody to detect proliferating keratinocytes.

## In Vitro Psoriasis-like Keratinocyte Model

#### Materials:

- HaCaT cells (human keratinocyte cell line)
- DMEM medium with 10% FBS and 1% penicillin-streptomycin
- Recombinant human cytokines: IL-17A, IL-22, oncostatin M, IL-1α, and TNF-α (M5 cocktail)
- Momordin Ic
- MTT or CCK-8 assay kits
- ELISA kits for cytokines
- Reagents and antibodies for qRT-PCR and Western blot

#### Procedure:

- Culture HaCaT cells in DMEM medium until they reach 80-90% confluency.
- Treat the cells with the M5 cytokine cocktail (e.g., 2.5 ng/mL of each) to induce a psoriasislike inflammatory and proliferative state.[8]



- Concurrently treat the cells with different concentrations of Momordin Ic for 24-72 hours.
- Assess cell viability and proliferation using MTT or CCK-8 assays.
- Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, IL-8, IL-18) using ELISA.
- Lyse the cells to extract RNA and protein for qRT-PCR and Western blot analysis of genes and proteins related to the Wnt/β-catenin pathway (β-catenin, c-Myc), angiogenesis (VEGF), and oxidative stress.

## **Visualizations**



Click to download full resolution via product page



Caption: Experimental workflow for in vivo and in vitro studies of **Momordin Ic** in psoriasis models.



Click to download full resolution via product page

Caption: Signaling pathways modulated by Momordin Ic in psoriasis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. researchgate.net [researchgate.net]

### Methodological & Application





- 2. Kochia scoparia Saponin Momordin Ic Modulates HaCaT Cell Proliferation and Apoptosis via the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Momordin Ic ameliorates psoriasis skin damage in mice via the IL-23/IL-17 axis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Momordin Ic ameliorates psoriasis skin damage in mice via the IL-23/IL-17 axis | Semantic Scholar [semanticscholar.org]
- 5. Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Momordin Ic ameliorates psoriasis skin damage in mice via the IL-23/IL-17 axis | springermedizin.de [springermedizin.de]
- 10. criver.com [criver.com]
- 11. ebm-journal.org [ebm-journal.org]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Momordin Ic in Psoriasis Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191918#momordin-ic-in-psoriasis-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com